molecular formula C19H32N2O B1506311 (3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol CAS No. 10481-80-8

(3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol

Cat. No. B1506311
CAS RN: 10481-80-8
M. Wt: 304.5 g/mol
InChI Key: JMBJWQVSQZGGFA-OEFPFIQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol, also known as Hydrazine Dione, is a steroid compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it an attractive candidate for various research studies.

Scientific Research Applications

Potential Organ or Tumor Imaging Agents

Research into fluorinated androstanes has explored their potential as prostate imaging agents. Compounds with substitutions at the 3-position on the androstane skeleton, such as 3beta-fluoro-5alpha-androstan-17beta-ol, have been synthesized and evaluated for their ability to bind to androgen receptors, which is crucial for the development of prostate imaging agents. These studies provide a foundation for understanding how structural modifications can impact biological activity and imaging potential (Castonguay, Counsell, Skinner, & Pozderac, 1978).

Neurosteroid Analogues

Androstan-3alpha-ol analogs, including derivatives with modifications at the 17 position, have been studied for their anticonvulsant and anxiolytic activities. These compounds act as positive allosteric modulators of GABA(A) receptors, demonstrating the impact of steroidal structures on neuronal function and potential therapeutic applications for neurological disorders (Runyon, Orr, Navarro, Kepler, Rogawski, Kaminski, & Cook, 2009).

Antitumor Activity

Steroidal C-17 heteroaryl derivatives have been designed and synthesized, showing potent inhibitory activities against human CYP17 enzyme and androgen receptors. These compounds, by targeting steroidogenic pathways, exhibit promising antitumor activities in prostate cancer models, highlighting the potential of androstane derivatives in cancer therapy (Handratta, Vasaitis, Njar, Gediya, Kataria, Chopra, Newman, Farquhar, Guo, Qiu, & Brodie, 2005).

Metabolism and Detection

The metabolism of androstene derivatives has been studied to understand their transformation into metabolites within the body, which is critical for drug development and doping control. Such research also aids in the synthesis of analogs with desired pharmacological properties or reduced side effects (Kohler, Parr, Opfermann, Thevis, Schlörer, Marner, & Schänzer, 2007).

properties

IUPAC Name

(3S,10S,13S,17E)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h12-16,22H,3-11,20H2,1-2H3/b21-17+/t12?,13-,14?,15?,16?,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBJWQVSQZGGFA-OEFPFIQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=NN)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1CCC3C2CC[C@]\4(C3CC/C4=N\N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717928
Record name (3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol

CAS RN

10481-80-8
Record name (3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol
Reactant of Route 2
Reactant of Route 2
(3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol
Reactant of Route 3
(3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol
Reactant of Route 4
(3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol
Reactant of Route 5
(3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol
Reactant of Route 6
(3beta,8xi,9xi,14xi,17E)-17-Hydrazinylideneandrostan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.